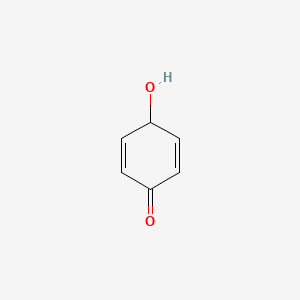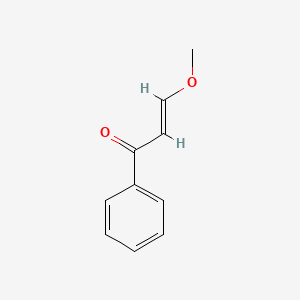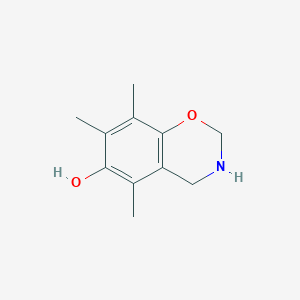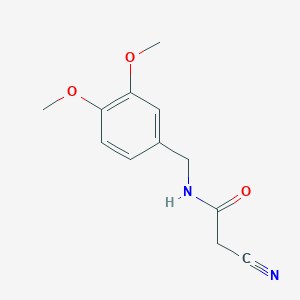
2-cyano-N-(3,4-dimethoxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(3,4-dimethoxybenzyl)acetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a benzyl ring.
准备方法
The synthesis of 2-cyano-N-(3,4-dimethoxybenzyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzylamine with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Another method involves the palladium-catalyzed carbonylation of bromoacetonitrile to form 2-cyano-N-acetamide derivatives. This reaction proceeds under mild conditions and can be performed on a gram scale with high yields .
化学反应分析
2-cyano-N-(3,4-dimethoxybenzyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: It can form cyclic structures through intramolecular cyclization reactions, leading to the formation of novel heterocyclic compounds.
Common reagents used in these reactions include bases such as triethylamine and catalysts like palladium complexes. The major products formed from these reactions are often heterocyclic compounds with potential biological activity .
科学研究应用
2-cyano-N-(3,4-dimethoxybenzyl)acetamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-cyano-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of these biological targets, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity .
相似化合物的比较
2-cyano-N-(3,4-dimethoxybenzyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
2-cyano-N-(4-nitrophenyl)acetamide: This compound has a nitro group instead of methoxy groups, which can lead to different reactivity and biological activity.
2-cyano-N-(2,5-dimethoxyphenyl)acetamide: The position of the methoxy groups can influence the compound’s chemical properties and interactions with biological targets.
The uniqueness
属性
CAS 编号 |
328384-64-1 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
2-cyano-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H14N2O3/c1-16-10-4-3-9(7-11(10)17-2)8-14-12(15)5-6-13/h3-4,7H,5,8H2,1-2H3,(H,14,15) |
InChI 键 |
ZWQVTSBJNBMACY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CNC(=O)CC#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14170831.png)

![1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane](/img/structure/B14170837.png)
![8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170841.png)
![8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine](/img/structure/B14170843.png)
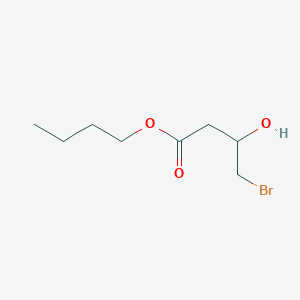

![3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14170882.png)
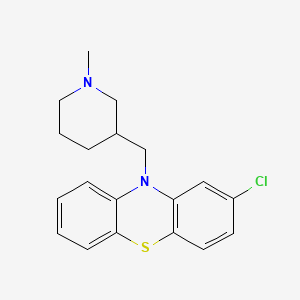
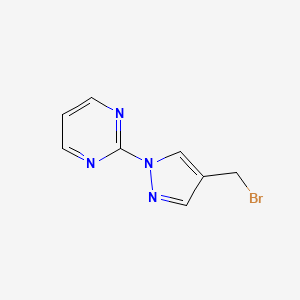
![4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14170894.png)
